ethyl N-(phenoxyacetyl)tryptophanate
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Overview
Description
Ethyl N-(phenoxyacetyl)tryptophanate is an organic compound that belongs to the class of tryptophan derivatives It is characterized by the presence of an ethyl ester group, a phenoxyacetyl group, and a tryptophan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(phenoxyacetyl)tryptophanate typically involves the esterification of tryptophan with ethyl alcohol, followed by the acylation of the resulting ethyl tryptophanate with phenoxyacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be summarized as follows:
-
Esterification:
- Tryptophan + Ethyl alcohol → Ethyl tryptophanate
- Conditions: Acid catalyst (e.g., sulfuric acid), reflux
-
Acylation:
- Ethyl tryptophanate + Phenoxyacetyl chloride → this compound
- Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl N-(phenoxyacetyl)tryptophanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenoxyacetyl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new acyl or functional group derivatives.
Scientific Research Applications
Ethyl N-(phenoxyacetyl)tryptophanate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl N-(phenoxyacetyl)tryptophanate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Ethyl N-acetyl-L-tryptophanate: Another tryptophan derivative with an acetyl group instead of a phenoxyacetyl group.
N-phenylacetamide derivatives: Compounds with similar acyl groups but different core structures.
Uniqueness: Ethyl N-(phenoxyacetyl)tryptophanate is unique due to the presence of the phenoxyacetyl group, which imparts distinct chemical and biological properties compared to other tryptophan derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 3-(1H-indol-3-yl)-2-[(2-phenoxyacetyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-2-26-21(25)19(12-15-13-22-18-11-7-6-10-17(15)18)23-20(24)14-27-16-8-4-3-5-9-16/h3-11,13,19,22H,2,12,14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXFFMHIJWGAJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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